molecular formula C8H15Br3N2-2 B1528896 1-butyl-3-methylimidazol-3-ium;tribromide CAS No. 820965-08-0

1-butyl-3-methylimidazol-3-ium;tribromide

Cat. No.: B1528896
CAS No.: 820965-08-0
M. Wt: 378.93 g/mol
InChI Key: RHSQXXVEZYTZHB-UHFFFAOYSA-K
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Description

1-butyl-3-methylimidazol-3-ium;tribromide is a chemical compound with the molecular formula C8H15Br3N2. It is an ionic liquid, characterized by its ability to exist in a liquid state at relatively low temperatures. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium Tribromide is a type of ionic liquid It’s known to interact with various substances, including gelatin , to form ion jelly, a quasi-solid material used in chemoresistive gas sensors .

Mode of Action

The compound interacts with its targets through a process known as gelation . In this process, 1-Butyl-3-methylimidazolium Tribromide undergoes a reaction with gelatin to form a quasi-solid material, ion jelly . This interaction results in changes in the physical state of the compound and its targets, leading to the formation of a new material with different properties .

Biochemical Pathways

The formation of ion jelly suggests that it may influence the structural and conformational properties of biomolecules like gelatin . The downstream effects of these interactions could potentially influence the functionality of these biomolecules and the biochemical pathways they are involved in.

Result of Action

The primary result of the action of 1-Butyl-3-methylimidazolium Tribromide is the formation of ion jelly when it interacts with gelatin . This ion jelly is a quasi-solid material that can be used in chemoresistive gas sensors . The molecular and cellular effects of this compound’s action would depend on the specific context and environment in which it is used.

Action Environment

The action, efficacy, and stability of 1-Butyl-3-methylimidazolium Tribromide can be influenced by various environmental factors. For instance, the formation of ion jelly suggests that the presence of certain biomolecules (like gelatin) in the environment can significantly influence its action . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and efficacy.

Preparation Methods

1-butyl-3-methylimidazol-3-ium;tribromide can be synthesized through a two-step process:

    Synthesis of 1-Butyl-3-methylimidazolium Bromide: This involves the reaction of N-methylimidazole with 1-bromobutane.

    Formation of this compound: Bromine is added dropwise to the synthesized 1-Butyl-3-methylimidazolium Bromide.

Chemical Reactions Analysis

1-butyl-3-methylimidazol-3-ium;tribromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, ethyl acetate, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

1-butyl-3-methylimidazol-3-ium;tribromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-butyl-3-methylimidazol-3-ium;tribromide can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its tribromide ion, which provides distinct reactivity and selectivity in bromination reactions.

Properties

CAS No.

820965-08-0

Molecular Formula

C8H15Br3N2-2

Molecular Weight

378.93 g/mol

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tribromide

InChI

InChI=1S/C8H15N2.3BrH/c1-3-4-5-10-7-6-9(2)8-10;;;/h6-8H,3-5H2,1-2H3;3*1H/q+1;;;/p-3

InChI Key

RHSQXXVEZYTZHB-UHFFFAOYSA-K

SMILES

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-]

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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